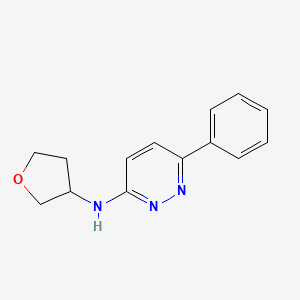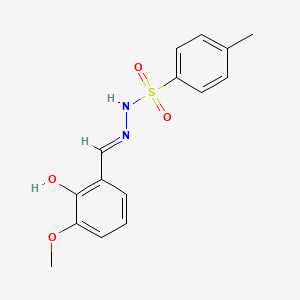![molecular formula C23H27N5O B5971397 6-[3-(dimethylamino)-1-pyrrolidinyl]-N-methyl-N-(2-quinolinylmethyl)nicotinamide](/img/structure/B5971397.png)
6-[3-(dimethylamino)-1-pyrrolidinyl]-N-methyl-N-(2-quinolinylmethyl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[3-(dimethylamino)-1-pyrrolidinyl]-N-methyl-N-(2-quinolinylmethyl)nicotinamide, also known as DMXAA, is a small molecule that has gained attention in recent years due to its potential as an anti-cancer agent. This compound was first synthesized in the 1990s and has since been studied extensively for its mechanism of action and potential therapeutic applications.
作用機序
6-[3-(dimethylamino)-1-pyrrolidinyl]-N-methyl-N-(2-quinolinylmethyl)nicotinamide works by activating the immune system to attack cancer cells. It does this by binding to a protein called STING (Stimulator of Interferon Genes) which then triggers the production of interferons and other immune system molecules. This immune response leads to the destruction of cancer cells and the inhibition of tumor growth.
Biochemical and Physiological Effects:
6-[3-(dimethylamino)-1-pyrrolidinyl]-N-methyl-N-(2-quinolinylmethyl)nicotinamide has been shown to have a number of biochemical and physiological effects in preclinical studies. These include inducing tumor necrosis, inhibiting angiogenesis (the formation of new blood vessels), and activating the immune system to attack cancer cells. 6-[3-(dimethylamino)-1-pyrrolidinyl]-N-methyl-N-(2-quinolinylmethyl)nicotinamide has also been shown to increase the production of cytokines (immune system molecules) and to decrease the levels of certain enzymes that promote tumor growth.
実験室実験の利点と制限
6-[3-(dimethylamino)-1-pyrrolidinyl]-N-methyl-N-(2-quinolinylmethyl)nicotinamide has several advantages for use in lab experiments, including its low toxicity and high solubility in water. However, one limitation of 6-[3-(dimethylamino)-1-pyrrolidinyl]-N-methyl-N-(2-quinolinylmethyl)nicotinamide is that it can be difficult to work with due to its instability in certain conditions. Additionally, the mechanism of action of 6-[3-(dimethylamino)-1-pyrrolidinyl]-N-methyl-N-(2-quinolinylmethyl)nicotinamide is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for research on 6-[3-(dimethylamino)-1-pyrrolidinyl]-N-methyl-N-(2-quinolinylmethyl)nicotinamide. One area of focus is on developing more stable analogs of 6-[3-(dimethylamino)-1-pyrrolidinyl]-N-methyl-N-(2-quinolinylmethyl)nicotinamide that can be used in clinical settings. Another area of research is on identifying biomarkers that can predict which patients will respond best to 6-[3-(dimethylamino)-1-pyrrolidinyl]-N-methyl-N-(2-quinolinylmethyl)nicotinamide treatment. Finally, there is ongoing research on the use of 6-[3-(dimethylamino)-1-pyrrolidinyl]-N-methyl-N-(2-quinolinylmethyl)nicotinamide in combination with other anti-cancer therapies to enhance treatment efficacy.
合成法
6-[3-(dimethylamino)-1-pyrrolidinyl]-N-methyl-N-(2-quinolinylmethyl)nicotinamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the use of various reagents and catalysts to form the final product. The yield and purity of 6-[3-(dimethylamino)-1-pyrrolidinyl]-N-methyl-N-(2-quinolinylmethyl)nicotinamide can be optimized by adjusting the reaction conditions and purification methods.
科学的研究の応用
6-[3-(dimethylamino)-1-pyrrolidinyl]-N-methyl-N-(2-quinolinylmethyl)nicotinamide has been extensively studied for its potential as an anti-cancer agent. In preclinical studies, 6-[3-(dimethylamino)-1-pyrrolidinyl]-N-methyl-N-(2-quinolinylmethyl)nicotinamide has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer types, including lung, colon, and breast cancer. 6-[3-(dimethylamino)-1-pyrrolidinyl]-N-methyl-N-(2-quinolinylmethyl)nicotinamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in combination treatments.
特性
IUPAC Name |
6-[3-(dimethylamino)pyrrolidin-1-yl]-N-methyl-N-(quinolin-2-ylmethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O/c1-26(2)20-12-13-28(16-20)22-11-9-18(14-24-22)23(29)27(3)15-19-10-8-17-6-4-5-7-21(17)25-19/h4-11,14,20H,12-13,15-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDRNWPPGSKSCQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(C1)C2=NC=C(C=C2)C(=O)N(C)CC3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[3-(dimethylamino)pyrrolidin-1-yl]-N-methyl-N-(quinolin-2-ylmethyl)pyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-{[(4-methyl-1-piperazinyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5971315.png)
![3-(4-fluorophenyl)-5-{[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B5971332.png)

![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-4-bromobenzamide](/img/structure/B5971341.png)
![3-(4-chlorophenyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B5971346.png)
![N,N,3,5-tetramethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5971353.png)
![1'-isopropyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5971360.png)

![3-(3-methylphenyl)-N-[1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1H-pyrazole-4-carboxamide](/img/structure/B5971369.png)
![2-[2-(3-chlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide](/img/structure/B5971370.png)
![1-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]hydrazinecarboxamide](/img/structure/B5971378.png)
![(1-{[1-(1,3-benzoxazol-2-yl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B5971393.png)
![2-[3-({3-[methyl(2-phenylethyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B5971405.png)
